quadranoside III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

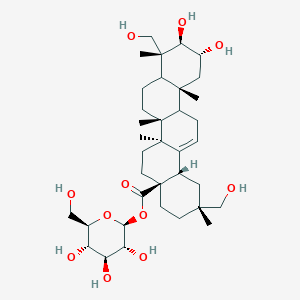

quadranoside III is a complex organic compound with a highly intricate structure. This compound is notable for its multiple hydroxyl groups and its unique tetradecahydropicene core, which is a polycyclic structure. The compound’s extensive hydroxylation and methylation make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quadranoside III involves multiple steps, including the formation of the oxane ring and the tetradecahydropicene core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Acetylation Reactions

Quadranoside III undergoes regioselective acetylation under controlled conditions. Key findings:

-

The steric hindrance at C-19 influences reaction kinetics, favoring kinetic vs. thermodynamic products depending on temperature .

-

Base-catalyzed conditions risk artifact formation via acyl migration or isomerization .

Hydrolysis Reactions

The compound’s ester and glycosidic bonds exhibit distinct reactivity:

Ester Hydrolysis

-

Acidic conditions (HCl/MeOH): Selective cleavage of the 28-O-glucopyranosyl ester yields asiatic acid (aglycone) and glucose .

-

Basic conditions (NaOH/EtOH): Saponification occurs at C-28, generating water-soluble carboxylate salts (e.g., sodium asiaticate) .

Glycosidic Bond Cleavage

-

Enzymatic hydrolysis (β-glucosidase): Specific cleavage of the glucose moiety at C-28, retaining the ursane skeleton .

-

Acid-catalyzed hydrolysis (H2SO4): Degrades both glycosidic and ester bonds, producing fragmented terpenoids .

Oxidation and Rearrangement

-

Jones oxidation (CrO3/H2SO4): Oxidizes C-2α and C-3β hydroxyls to ketones, forming a diketone derivative (λmax 245 nm) .

-

Epoxidation (mCPBA): Reacts with the Δ12 double bond to yield a 12,13-epoxide, confirmed by δC 58–62 ppm (epoxide carbons) .

Conformational Effects on Reactivity

The pentacyclic ursane skeleton imposes significant steric constraints:

-

C-23 hydroxyl: Less reactive due to axial position in chair conformation .

-

C-2α and C-3β hydroxyls: Equatorial orientation facilitates faster acylation vs. C-23 .

Synthetic Modifications

| Modification Type | Reagents Used | Application |

|---|---|---|

| Sulfation | SO3·pyridine | Enhances water solubility |

| Glycosylation | Trichloroacetimidate donors | Generates oligosaccharide derivatives |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, quadranoside III is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biology, this compound is studied for its potential biological activities. The presence of multiple hydroxyl groups and the polycyclic structure suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its complex structure and multiple functional groups may allow it to modulate various biological pathways, making it a potential candidate for the treatment of various diseases.

Industry: In industry, this compound is used in the production of various materials and chemicals. Its unique structure and reactivity make it a valuable component in the synthesis of polymers, resins, and other industrial products.

Wirkmechanismus

The mechanism of action of quadranoside III involves its interaction with various molecular targets and pathways. The multiple hydroxyl groups allow it to form hydrogen bonds with biological molecules, while the polycyclic structure enables it to interact with various receptors and enzymes. These interactions can modulate various biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- quadranoside III

- [(2S,3R,4R,5R,6R)-2- { [ (2R,3R,4R,5S,6S)-2- [ (1S,2S)-2- [ ( {6-Amino-2- [ (1S)-3-amino-1- { [ (2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3- { [ (2S,3S,4R)-5- ( { (2R,3S)-1- [ (2- {4- [ (4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1- (1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6- (h ydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6- (hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate

Uniqueness: [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-2,9-bis(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-31(17-38)10-12-36(30(45)47-29-27(43)26(42)25(41)22(16-37)46-29)13-11-34(4)19(20(36)14-31)6-7-24-32(2)15-21(40)28(44)33(3,18-39)23(32)8-9-35(24,34)5/h6,20-29,37-44H,7-18H2,1-5H3/t20-,21+,22+,23?,24?,25+,26-,27+,28-,29-,31+,32-,33-,34+,35+,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEKJLLBSCAOPU-DRQLJIAESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.